Moxalactam diammonium
Description
Contextualization of Oxacephem Antibiotics within Beta-Lactam Chemistry
Beta-lactam antibiotics represent a cornerstone of antibacterial therapy, characterized by the presence of a beta-lactam ring in their molecular structure. wikipedia.org This class includes well-known groups such as penicillins, cephalosporins, carbapenems, and monobactams. wikipedia.org Oxacephems, including Moxalactam, are a unique subclass of beta-lactam antibiotics where the sulfur atom in the dihydrothiazine ring of a cephalosporin (B10832234) is replaced by an oxygen atom. alfa-chemistry.comnih.gov This seemingly subtle structural modification has profound implications for the compound's stability, spectrum of activity, and resistance to bacterial enzymes. alfa-chemistry.com The development of oxacephems like Moxalactam and Flomoxef was driven by the need to overcome emerging resistance mechanisms in bacteria and to target specific pathogens. nih.gov
The core of beta-lactam antibiotic action lies in their ability to mimic the D-alanyl-D-alanine motif of peptidoglycan, a crucial component of the bacterial cell wall. nih.gov This structural mimicry allows them to bind to and inhibit penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan strands. nih.govontosight.ai The resulting disruption of cell wall synthesis leads to bacterial cell lysis and death. patsnap.com
Foundational Significance of Moxalactam Diammonium in Antimicrobial Research
This compound, a synthetic, broad-spectrum antibiotic, is structurally related to cephalosporins and is noted for its activity against a wide range of Gram-positive and Gram-negative bacteria. ontosight.ai Its chemical name is (6R,7R)-7-((R)-2-carboxy-2-(4-hydroxyphenyl)acetamido)-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, diammonia salt. medkoo.com The significance of Moxalactam in research stems from several key attributes:
Unique Oxacephem Core: The oxygen atom in the oxacephem nucleus of Moxalactam confers distinct properties, including enhanced stability against certain beta-lactamases, the enzymes produced by bacteria to inactivate beta-lactam antibiotics. nih.gov
Broad Spectrum of Activity: Moxalactam has demonstrated potent in vitro activity against a wide array of bacterial pathogens, including extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. nih.gov
Mechanism of Action: Like other beta-lactams, Moxalactam inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). ontosight.aiontosight.ai This mechanism is a focal point of research aimed at understanding and overcoming antibiotic resistance.
Stereochemistry and Activity: Moxalactam exists as R- and S-epimers at the C-7 position, with the R-epimer exhibiting significantly greater in vitro activity. lookchem.com The study of its epimerization kinetics in aqueous solutions has provided valuable data on its stability and degradation pathways. lookchem.comnih.gov
The following table summarizes the key chemical properties of this compound:
| Property | Value |
| CAS Number | 77121-76-7 medkoo.com |
| Molecular Formula | C20H26N8O9S medkoo.com |
| Molecular Weight | 554.53 g/mol medkoo.com |
| Appearance | White to light yellow powder toku-e.com |
| Solubility | Freely soluble in water toku-e.com |
Scholarly Objectives and Research Trajectories for this compound Investigations
Current and future research involving this compound is directed along several key trajectories:
Combating Antibiotic Resistance: A primary objective is to further evaluate the efficacy of Moxalactam against multidrug-resistant organisms, particularly ESBL-producing bacteria. nih.gov In vitro pharmacokinetics/pharmacodynamics (PK/PD) modeling is a crucial tool in this area. nih.gov
Structural Modification and Drug Design: The unique oxacephem scaffold of Moxalactam serves as a template for the design of novel beta-lactam antibiotics with improved properties, such as enhanced stability, broader spectrum, or reduced susceptibility to resistance mechanisms.
Understanding Degradation and Stability: Detailed investigations into the degradation and epimerization kinetics of Moxalactam under various conditions (e.g., pH, temperature) are essential for optimizing its formulation and storage. nih.govnih.gov Studies have shown that the degradation of Moxalactam is influenced by pH, with minimum degradation occurring between pH 4.0 and 6.0. nih.gov Annealing of freeze-dried Moxalactam has also been shown to improve its chemical stability. nih.gov
Applications in Selective Media: Moxalactam is utilized as a selective agent in microbiological media, such as in Clostridium difficile Moxalactam Norfloxacin (CDMN) selective supplement, to isolate specific bacterial species from mixed cultures. toku-e.com
The table below presents a selection of detailed research findings related to Moxalactam:
| Research Focus | Key Findings |
| In Vitro Activity against ESBL-producing Bacteria | Moxalactam demonstrated potent bactericidal effects against ESBL-producing E. coli and K. pneumoniae in an in vitro PK/PD model. nih.gov |
| Epimerization Kinetics | The epimerization of Moxalactam in aqueous solution is influenced by pH, with the R-epimer being more active than the S-epimer. lookchem.com The rate-determining step appears to be the dehydrogenation of the chiral carbon. lookchem.com |
| Solid-State Stability | The solid-state decarboxylation of the diammonium salt of Moxalactam has been studied to understand its stability. researchgate.net |
| Compatibility with Diluents | Moxalactam disodium (B8443419) solutions have been found to be stable for up to 96 hours at 5°C and 24 hours at 25°C in various diluents. oup.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
77121-76-7 |
|---|---|
Molecular Formula |
C20H26N8O9S |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
azane;(6R,7R)-7-[[(2R)-2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N6O9S.2H3N/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);2*1H3/t12-,18-,20+;;/m1../s1 |
InChI Key |
MJOUVQKVCMZNBV-GDUWRUPCSA-N |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)[C@@H](C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O.N.N |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O.N.N |
Origin of Product |
United States |
Historical Perspectives and Chemical Evolution of 1 Oxacephems
Genesis and Early Chemical Discovery of the 1-Oxacephem Core
Until the mid-1970s, advancements in β-lactam antibiotics were primarily achieved by modifying the side chains attached to the traditional penam (B1241934) and cephem nuclei. oup.comoup.com However, growing bacterial resistance prompted a shift in research focus towards altering the core ring structures themselves. nih.gov This led to a period of intense innovation that saw the synthesis of novel structures, including penems, carbapenems, and monobactams. oup.com
Within this context, the concept of the 1-oxacephem emerged. Researchers theorized that replacing the sulfur atom at position 1 of the cephem nucleus with an oxygen atom could enhance antibacterial activity. patsnap.com This bioisosteric substitution was a significant synthetic challenge but held the promise of creating a new class of β-lactams with improved properties. oup.com The pioneering work in this field was carried out in the research laboratories of Shionogi & Co., Ltd., beginning in 1974. nih.gov The first total synthesis of a 1-oxacephem, specifically (±)-1-oxacephalothin, was reported in 1974, validating the chemical feasibility of this new structural class. jst.go.jp This breakthrough laid the foundation for the development of clinically relevant 1-oxacephem antibiotics. mdpi.com
Seminal Chemical Synthesis Routes Leading to Moxalactam Diammonium
The synthesis of moxalactam is a complex, multi-step process that has been approached through various routes, including total synthesis and semi-synthetic methods starting from readily available materials like 6-aminopenicillanic acid (6-APA). researchgate.netusc.eduresearchgate.net An efficient industrial synthesis was developed that retains all the carbon atoms from the starting material. mdpi.com
A notable synthesis route begins with the benzhydrol ester of 6-APA. wikipedia.org The key steps in this pathway are outlined below:
Fragmentation: The 6-APA derivative undergoes S-chlorination and subsequent base-induced fragmentation of the thiazolidine (B150603) ring. wikipedia.org
Allylic Alcohol Formation: The resulting intermediate reacts with propargyl alcohol, which is then partially reduced to form an allylic alcohol. This is followed by epoxidation to create a crucial epoxide intermediate. wikipedia.org
Side Chain Installation: The epoxide is opened by reacting it with 1-methyl-1H-tetrazole-5-thiol, which installs the C-3 side chain characteristic of moxalactam. wikipedia.org
Ring Closure: The intermediate undergoes oxidation and reaction with thionyl chloride to form a halide. This sets the stage for an intramolecular Wittig reaction, which closes the six-membered ring and forms the core 1-oxacephem structure. wikipedia.org
Side Chain and Methoxy (B1213986) Group Introduction: The initial N-acyl side chain is removed and replaced. A 7α-methoxy group, crucial for β-lactamase stability, is introduced. wikipedia.orgnih.gov
Final Acylation and Deprotection: The amine is acylated with a protected arylmalonate derivative. Finally, deprotection of the ester groups yields moxalactam. wikipedia.org
This sophisticated synthesis highlights the chemical ingenuity required to construct the novel 1-oxacephem nucleus and append the specific side chains that confer its broad-spectrum activity. wikipedia.org
Structural Departures and Innovations in Oxacephem Development
The development of moxalactam was a prime example of rational drug design, where specific structural modifications were made to the 1-oxacephem nucleus to optimize its biological activity. nih.govnih.gov
Key innovations included:
The 1-Oxygen Replacement: Substituting the sulfur atom of the cephem nucleus with an oxygen atom was found to cause a significant enhancement of antibacterial activity compared to the corresponding cephalosporins. jst.go.jpnih.gov
The 7α-Methoxy Group: The introduction of a methoxy group at the 7α-position, a feature borrowed from the cephamycin family of antibiotics, confers remarkable stability against β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics. wikipedia.orgpurdue.edu
The 7β-Arylmalonylamino Side Chain: The specific side chain at the 7β-position, a carboxy(4-hydroxyphenyl)acetylamino group, was critical. The combination of this side chain with the 7α-methoxy-1-oxacephem nucleus resulted in a compound with high potency and a widely expanded spectrum against Gram-negative bacteria, including resistant strains. jst.go.jpnih.gov
These structural modifications collectively created moxalactam, a compound with superior stability and a broader antibacterial spectrum than many of its predecessors. nih.govoup.com The success of moxalactam spurred further research into the 1-oxacephem class, leading to the development of other derivatives like flomoxef, further demonstrating the versatility of this synthetic scaffold. mdpi.com
Chemical Data for this compound
| Property | Data | Source(s) |
| IUPAC Name | (6R,7R)-7-[[(R)-2-carboxy-2-(4-hydroxyphenyl)acetamido]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, diammonia salt | medkoo.com |
| Chemical Formula | C₂₀H₂₆N₈O₉S | medkoo.com |
| Molecular Weight | 554.53 g/mol | medkoo.com |
| CAS Number | 77121-76-7 | medkoo.com |
| Appearance | Solid | caymanchem.com |
Advanced Synthetic Methodologies and Directed Chemical Modifications of Moxalactam Diammonium
Contemporary Strategies for the Chemical Synthesis of Moxalactam Diammonium
The construction of the complex moxalactam scaffold has evolved from multi-step total syntheses to more streamlined and efficient methodologies. Initial total syntheses often commenced from readily available precursors like 6-aminopenicillanic acid (6-APA). wikipedia.org A known synthetic pathway involves the S-chlorination of a 6-APA derivative, followed by fragmentation and displacement with propargyl alcohol to form a key intermediate. wikipedia.org Subsequent steps include partial reduction of the triple bond, epoxidation, and introduction of the 1-methyl-1H-tetrazole-5-thiol side chain. wikipedia.org
Modern synthetic chemistry seeks to improve upon traditional routes by employing novel catalysts and reaction pathways that offer greater efficiency and stereoselectivity. For the synthesis of β-lactams in general, transition metal catalysis, particularly with nickel-based systems, has emerged as a powerful strategy. mdpi.comresearchgate.netasiaresearchnews.com Research has demonstrated that affordable and abundant nickel catalysts can be used to selectively synthesize chiral β-lactam structures from hydrocarbon raw materials, significantly simplifying processes that traditionally required multiple steps and the use of chiral auxiliaries. asiaresearchnews.com This approach reduces an approximate eight-step commercial process to about three steps. asiaresearchnews.com
Other catalytic systems have also proven effective for β-lactam ring construction. The Staudinger synthesis, the coupling of a ketene (B1206846) and an imine, can be catalyzed by bifunctional systems, such as a chiral nucleophile paired with a Lewis acid like indium(III) triflate, to yield optically enriched products. nih.gov Furthermore, photocatalysis using visible light energy has been proposed as a mild and atom-economical route to facilitate intramolecular hydrogen atom transfer, forming β-lactams from acrylamide (B121943) precursors. mdpi.comresearchgate.net
| Catalytic System | Reaction Type | Potential Advantage in Moxalactam Synthesis |
| Nickel-based catalysts | C-H activation / Cyclization | Simplifies synthesis from hydrocarbons, high stereoselectivity, reduces steps. asiaresearchnews.com |
| Chiral Nucleophile / Lewis Acid (e.g., In(OTf)₃) | Staudinger [2+2] Cycloaddition | High yields and enantioselectivity for the β-lactam core. nih.gov |
| Visible Light Photocatalysis | Intramolecular Hydrogen Atom Transfer | Mild reaction conditions, high atom economy. mdpi.comresearchgate.net |
| Organocatalysis (e.g., 4,6-dihydroxysalicylic acid) | One-pot amine oxidation and cyclization | Enables synthesis of derivatives from unstable imines with excellent cis-selectivity. acs.org |
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. astrazeneca.com For β-lactam production, this includes the use of environmentally benign solvents, reduction of hazardous reagents, and improving energy efficiency. researchgate.netastrazeneca.com Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. mdpi.com The Kinugasa reaction, which forms β-lactams from nitrones and copper(I) acetylides, has been successfully adapted to run in aqueous media, often using micellar catalysis, allowing for large-scale production without organic solvents. mdpi.com
One-pot reactions represent another key green strategy, as they reduce the number of work-up and purification steps, saving time, solvents, and energy. mdpi.com A one-pot protocol for constructing β-lactam scaffolds involves the organocatalytic oxidation of amines to imines using molecular oxygen, followed by a direct reaction with acyl chlorides to afford β-lactam derivatives with high cis-selectivity. acs.org This method is particularly valuable as it allows for the use of unstable imines that are difficult to isolate. acs.org Furthermore, the use of biocatalysts and electricity (electrocatalysis) are innovative approaches that can limit the reliance on precious metals and environmentally harmful reagents. astrazeneca.com
Rational Design and Synthetic Access to this compound Derivatives
The biological activity of moxalactam is intricately linked to its unique structural features. nih.gov Rational design of derivatives involves modifying these features to alter reactivity, enhance stability, or to serve as probes for understanding its mechanism of action. nih.govnih.gov
The moxalactam structure contains several key elements that dictate its properties. nih.govoup.com The substitution of the sulfur atom with a more electronegative oxygen atom in the 1-oxa core increases the reactivity of the β-lactam ring, which is correlated with enhanced antibacterial activity compared to its cephalosporin (B10832234) analog. nih.govoup.comnih.gov
Key structural moieties and the effects of their modification include:
1-Oxa Core : Replacing the oxygen atom at position 1 with a sulfur atom (the corresponding 1-thiacephem) reduces both the rate of alkaline hydrolysis and antibacterial activity. nih.gov Conversely, substituting it with a methylene (B1212753) group (a 1-carbacephem) greatly diminishes antibacterial activity while maintaining a high hydrolysis rate. nih.gov
7α-Methoxy Group : This group confers significant stability against a wide range of β-lactamase enzymes. nih.govoup.comoup.com Its introduction does not significantly change the chemical reactivity (hydrolysis rates) of the β-lactam ring itself but is crucial for protecting the molecule from enzymatic degradation. nih.gov Replacing it with a 7α-methyl group greatly reduces antibacterial activity. nih.gov
p-Hydroxyphenylmalonyl Side Chain : The α-carboxy group on this side chain at position 7 contributes to β-lactamase stability, particularly against cephalosporinases. oup.com Decarboxylated derivatives of moxalactam show altered biological activity, indicating the importance of this group. oup.comnih.gov
3-Methyltetrazolethio Moiety : This group at position 3 is selected to maximize in vitro activity. nih.govoup.com
| Structural Modification | Effect on Reactivity/Stability | Reference |
| Replacement of 1-Oxygen with Sulfur | Decreased β-lactam reactivity and antibacterial activity. | nih.gov |
| Replacement of 1-Oxygen with Methylene | Diminished antibacterial activity, high hydrolysis rate retained. | nih.gov |
| Removal of 7α-Methoxy Group | Increased susceptibility to β-lactamases. | oup.comnih.gov |
| Decarboxylation of Side Chain | Altered biological activity and inhibitory effects. | oup.comnih.gov |
The synthesis of modified analogs is a powerful tool for investigating the mechanistic details of a drug's interaction with its target. By systematically altering parts of the moxalactam molecule, researchers can probe the function of each moiety. For example, the synthesis of decarboxylated derivatives helps to elucidate the role of the side-chain carboxyl group in target binding and β-lactamase stability. nih.gov
Similarly, analogs where the β-lactam ring has been opened can serve as controls or probes to study non-covalent binding interactions, as these molecules can no longer acylate their target enzymes. nih.gov Recently, intact moxalactam itself has been used in advanced structural biology experiments, such as time-resolved serial femtosecond X-ray crystallography, to observe its binding and subsequent cleavage by metallo-β-lactamases in real-time. anl.gov Capturing these high-resolution snapshots of the reaction, from substrate binding to the opening of the β-lactam ring, provides invaluable data for understanding resistance mechanisms and designing new, more resilient inhibitors. anl.govacs.org
Chemoenzymatic Synthesis and Biocatalysis in Moxalactam Scaffold Construction
Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis, operating under mild conditions and often obviating the need for complex protecting group strategies. au.dkacsgcipr.org The application of enzymes in the construction of the moxalactam scaffold is an area of active development.
Enzymes such as penicillin G acylase (PGA) are widely used in the industrial production of β-lactam nuclei and in the enzymatic synthesis of various penicillins and cephalosporins. nih.gov This type of enzyme could be applied in a chemoenzymatic route to moxalactam for the crucial step of coupling the p-hydroxyphenylmalonyl side chain to the 7-amino-1-oxacephem nucleus. nih.govgoogle.com A patent for moxalactam synthesis specifically describes a step utilizing an acyltransferase in an aqueous solvent system to attach the side chain. google.com
Other enzyme classes also hold potential for the synthesis of the core β-lactam structure. Baeyer-Villiger monooxygenases (BVMOs) are known to catalyze the formation of lactones (cyclic esters) and can be applied to the synthesis of lactams (cyclic amides). au.dk These enzymes could theoretically be engineered or applied in novel pathways to construct the oxacephem ring system itself. Imine reductases and transaminases are other powerful biocatalysts for forming chiral amines, which are key precursors in many pharmaceutical syntheses, and could be integrated into novel, greener routes toward the moxalactam core. acsgcipr.org The continuous development of these biocatalytic methods promises to make the manufacturing of complex antibiotics like moxalactam more efficient and sustainable. techtarget.com
Molecular Mechanisms of Action and Specific Target Interactions of Moxalactam Diammonium
Elucidation of Beta-Lactam Ring Acylation Kinetics and Mechanisms
The core of moxalactam's activity lies in the chemical reactivity of its β-lactam ring. nih.gov The process of PBP inhibition is initiated by the acylation of a catalytic serine residue within the active site of the PBP. wikipedia.org In this reaction, the serine nucleophile attacks the carbonyl carbon of the β-lactam ring. frontiersin.org This leads to the opening of the strained four-membered ring and the formation of a stable, covalent acyl-enzyme complex. wikipedia.orgfrontiersin.org This inactivation of the PBP prevents it from carrying out its essential function of cross-linking peptidoglycan strands. wikipedia.org
The kinetics of this process, described by the second-order rate constant k₂/K', is a key measure of an antibiotic's potency. nih.govnih.gov Studies on the interaction of β-lactams with enzymes have shown that structural features significantly influence acylation rates. For compounds like moxalactam, which possess a 7-α-methoxy group, both the acylation and the subsequent deacylation (hydrolysis of the acyl-enzyme complex) steps can be significantly impaired when interacting with certain β-lactamase enzymes, a factor that contributes to its stability against these resistance determinants. nih.govportlandpress.com The opening of the moxalactam β-lactam ring occurs between the C-8 and N-5 atoms during enzymatic cleavage. researchgate.net
Detailed Interactions with Bacterial Penicillin-Binding Proteins (PBPs)
Moxalactam does not interact with all PBPs uniformly; it shows preferential binding to specific PBPs, which varies between bacterial species. nih.govmicrobiologyresearch.org This selective targeting is crucial to its antibacterial spectrum and potency. Each bacterial species possesses a unique set of PBPs, which are essential for processes like cell elongation, division, and maintaining cell shape. nih.govwikipedia.org
The binding affinity and inhibitory kinetics of moxalactam for various PBPs have been a subject of detailed research. In Escherichia coli, moxalactam demonstrates a particularly high affinity for PBP-3, which is involved in septum formation during cell division, and also shows high affinity for PBP-1A and PBP-1Bs, which are critical for cell elongation. nih.govasm.org Its affinity for PBP-1A, -1Bs, -4, and -5/6 is higher than that of benzylpenicillin, though it has a lower affinity for PBP-2. nih.gov In Serratia marcescens, the primary and most sensitive target is PBP 3. microbiologyresearch.org
Kinetic studies provide a quantitative measure of these interactions. The potency of a covalent inhibitor like moxalactam is often best described by the second-order rate constant (k₂/K'). nih.gov Research on E. coli PBP 5 revealed that the order of inhibitory potency for several β-lactams was cefoxitin (B1668866) > imipenem (B608078) > moxalactam > cloxacillin (B1194729). nih.gov Interestingly, studies of the thermodynamics of these interactions showed that the noncovalent interaction energies (ΔΔGᵤ) did not correlate with the acylation rate constants, suggesting that the initial binding strength does not necessarily predict the speed of the subsequent covalent modification. nih.gov
Table 1: Inhibitory Kinetics and Thermodynamics of β-Lactam Binding to E. coli PBP 5 This table is based on data from a study on reversible thermal denaturation of PBP 5. nih.gov
| β-Lactam Compound | Order of Potency (based on k₂/K') | Order of Complementarity (based on ΔΔGᵤ) |
|---|---|---|
| Cefoxitin | 1 | 3 |
| Imipenem | 2 | 2 |
| Moxalactam | 3 | 4 |
| Cloxacillin | 4 | 1 |
The 50% inhibitory concentration (IC₅₀), another measure of affinity, shows that moxalactam can extensively bind to PBP4 in Pseudomonas aeruginosa at clinical concentrations, with an IC₅₀ of approximately 0.4 mg/liter. asm.org
**Table 2: Summary of Moxalactam's Preferential PBP Targets in E. coli*** *This table summarizes findings on moxalactam's binding affinities. nih.govasm.orgresearchgate.netasm.org
| PBP Target | Binding Affinity | Associated Bacterial Function |
|---|---|---|
| PBP-3 | Highest | Cell division (septum formation) |
| PBP-1A / 1Bs | High | Cell elongation |
| PBP-7 / 8 | High | Endopeptidase activity |
| PBP-2 | Low | Cell shape maintenance |
The formation of the covalent acyl-enzyme complex is not a static event; it induces conformational changes within the PBP structure. wikipedia.orgnih.gov While detailed crystal structures of a moxalactam-PBP complex are not extensively described in the provided research, insights can be drawn from studies of structurally related compounds. The 6-α-methoxy group, a key feature of moxalactam, is also present on the antibiotic temocillin. asm.org Studies on temocillin's interaction with PBP3 from P. aeruginosa revealed that this methoxy (B1213986) group can perturb the stability of the acyl-enzyme complex. asm.org It achieves this by disrupting a crucial hydrogen bond with a conserved asparagine residue in the PBP active site and by being inserted into a crowded space, which may destabilize the active site and allow water molecules easier access to break the acyl-enzyme bond. asm.org These findings suggest that the α-methoxy group of moxalactam likely plays a similar role in modulating the stability and conformation of the PBP-antibiotic complex.
Investigation of Atypical and Novel Molecular Targets of Moxalactam Diammonium
The primary and overwhelmingly significant molecular targets for moxalactam and other β-lactams are the penicillin-binding proteins. ontosight.ainih.gov While some β-lactam classes, such as carbapenems, have been shown to interact with other targets like L,D-transpeptidases, the available research on moxalactam focuses on its interactions with the classical PBPs. frontiersin.org Some studies have noted off-target effects in humans, such as the inhibition of ADP-induced platelet aggregation, but this is not a bacterial molecular target and falls outside the scope of its antimicrobial mechanism. asm.org Based on current scientific literature, there are no well-characterized atypical or novel bacterial molecular targets for this compound beyond the established PBP family.
Comparative Molecular Action Profile with Other Beta-Lactam Chemotypes
The molecular action of moxalactam is best understood when compared to other β-lactam antibiotics. As an oxacephem, it differs from cephalosporins by the substitution of an oxygen atom for a sulfur atom in the dihydrothiazine ring, a modification known to enhance antibacterial activity. pacific.edu
Versus Penicillins: Compared to benzylpenicillin, moxalactam shows a higher affinity for several key PBPs in E. coli, including PBP-1A, -1Bs, -4, and -5/6, but a lower affinity for PBP-2. nih.gov
Versus Other Cephalosporins: Moxalactam is often classified as a third-generation cephalosporin (B10832234) due to its expanded gram-negative spectrum. pacific.edunih.govdroracle.ai A key advantage over some other cephalosporins, like cefoperazone, is its enhanced stability against many types of β-lactamases produced by gram-negative bacteria. nih.govnih.gov However, its activity against gram-positive bacteria is generally less than that of first and second-generation cephalosporins and even some other third-generation agents like cefotaxime. pacific.edunih.gov In comparative studies against E. coli, the PBP binding affinities of moxalactam for PBP 1A and PBP 3 were similar to those of cefotaxime, ceftazidime, and ceftriaxone (B1232239). researchgate.netasm.org
Versus Other β-Lactam Classes: When compared with cefoxitin, imipenem, and cloxacillin against PBP 5, moxalactam's inhibitory kinetics (k₂/K') were found to be slower than cefoxitin and imipenem but faster than cloxacillin. nih.gov
Biochemical Mechanisms of Antimicrobial Resistance and Rational Strategies to Circumvent Resistance to Moxalactam Diammonium
Enzymatic Inactivation by Beta-Lactamases and Hydrolysis Mechanisms
A primary mechanism of resistance to β-lactam antibiotics, including moxalactam diammonium, is the production of β-lactamase enzymes by bacteria. These enzymes catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic inactive. researchgate.netbris.ac.uk The susceptibility of moxalactam to these enzymes varies depending on the specific type of β-lactamase.
Moxalactam generally exhibits good stability against many common β-lactamases. nih.gov However, certain types of β-lactamases can hydrolyze moxalactam at a significant rate. nih.gov The enzymatic inactivation process involves the formation of a transient intermediate between the enzyme and the antibiotic, which is then hydrolyzed. researchgate.net In some cases, moxalactam can act as an inactivator of β-lactamases, particularly cephalosporinases. nih.gov This inactivation occurs through a time-dependent, progressive process, likening it to a "suicide substrate." nih.gov
Interaction and Inactivation of Serine Beta-Lactamases (e.g., Type Ia Cephalosporinases)
Moxalactam demonstrates a notable interaction with serine beta-lactamases, particularly the Type Ia cephalosporinases produced by bacteria such as Enterobacter cloacae. nih.gov It acts as a potent inhibitor of these enzymes. nih.gov This inhibitory activity is attributed to the acidic function in its side chain. nih.gov The inactivation process is specific and follows progressive, time-dependent kinetics. nih.gov This characteristic makes moxalactam the first β-lactam antibiotic identified to possess this "suicide substrate" property, which contributes significantly to its resistance against many β-lactamases. nih.gov
While generally resistant to hydrolysis by many serine β-lactamases, some studies have shown that certain class A enzymes can hydrolyze moxalactam to some extent. uliege.be The interaction of moxalactam with class C β-lactamases, such as AmpC, involves the formation of an acyl-enzyme complex. asm.org The presence of the 6(7)α substituent on the moxalactam molecule forces the oxacephem ring into a position that destabilizes the transition state required for deacylation, thus inhibiting the enzyme. asm.org
Molecular Dynamics of this compound Cleavage by Metallo-Beta-Lactamases (MBLs)
Metallo-β-lactamases (MBLs), which utilize zinc ions in their active site, represent a significant threat to the efficacy of many β-lactam antibiotics. msdmanuals.com Time-resolved serial synchrotron crystallography has provided detailed insights into the cleavage of moxalactam by the L1 MBL from Stenotrophomonas maltophilia. researchgate.netnih.govdntb.gov.ua
The process begins with the binding of two zinc ions to the active site, followed by the binding of moxalactam. researchgate.netnih.govdntb.gov.ua The intact β-lactam ring is observed for approximately 100 milliseconds after the reaction is initiated. researchgate.netnih.govdntb.gov.ua Cleavage of the β-lactam ring occurs at around 150 milliseconds, leading to a significant displacement of the ligand. researchgate.netnih.govdntb.gov.uarcsb.org The reaction product then adjusts its conformation, reaching a steady state at approximately 2000 milliseconds, which corresponds to the relaxed state of the enzyme. researchgate.netnih.govdntb.gov.uaresearchgate.net Throughout this process, only minor changes are observed in the positions of the zinc ions and the active site residues. researchgate.netnih.govdntb.gov.ua This detailed molecular movie of the hydrolysis process offers a foundation for understanding the mechanism of MBL-mediated resistance to moxalactam. researchgate.net
Kinetic Characterization of this compound as a Beta-Lactamase Substrate or Inactivator
The kinetic behavior of this compound varies significantly depending on the type of β-lactamase it encounters.
As a Substrate: While generally considered stable, moxalactam can be hydrolyzed by certain β-lactamases. For instance, PSE-2 and PSE-3 enzymes from Pseudomonas aeruginosa can hydrolyze moxalactam at a significant rate. nih.gov Similarly, the metallo-β-lactamases from Xanthomonas maltophilia and Bacillus cereus can utilize moxalactam as a substrate. nih.govasm.org However, kinetic studies with some class C β-lactamases have shown biphasic kinetics, suggesting a possible rearrangement of the acyl-enzyme intermediate. nih.gov A recent study on the MOX-9 enzyme, a class C β-lactamase, revealed a remarkably lower activity against moxalactam compared to other MOX-type enzymes. asm.org Inactivation of moxalactam has also been observed with β-lactamases from Bacteroides fragilis, although this occurs over a longer period. nih.gov
As an Inactivator: Moxalactam acts as a potent, time-dependent inactivator of most cephalosporinases produced by gram-negative bacteria, a property that explains its excellent resistance to these enzymes. nih.gov It behaves as an inactivator of the metallo-β-lactamase from Aeromonas hydrophila. nih.govasm.org Studies have shown that incubation of moxalactam with the Aeromonas hydrophila metallo-β-lactamase CphA leads to irreversible inactivation of the enzyme. researchgate.net
Role of Outer Membrane Permeability and Efflux Systems in Modulating this compound Activity
The outer membrane of Gram-negative bacteria acts as a selective barrier, and its permeability plays a crucial role in the susceptibility of these organisms to antibiotics like this compound. nih.gov This barrier works in concert with efflux pumps, which actively transport antibiotics out of the cell, to modulate the intracellular concentration of the drug. asm.org
The intrinsic resistance of many Gram-negative bacteria is often a result of the synergistic action of the low permeability of the outer membrane and the activity of efflux pumps. nih.gov In Pseudomonas aeruginosa, the interplay between the chromosomally encoded AmpC β-lactamase and the MexAB-OprM efflux system is a key determinant of intrinsic resistance to β-lactams, including moxalactam. nih.gov The loss of both these systems leads to a significant increase in susceptibility to moxalactam. nih.gov
Alterations in Porin Channel Structure Affecting this compound Influx
Porins are water-filled channels in the outer membrane of Gram-negative bacteria that allow the passage of small hydrophilic molecules, including β-lactam antibiotics. acs.org Alterations in the structure or expression of these porin channels can significantly impact the influx of moxalactam and contribute to resistance. asm.orgkarger.com
The diffusion rate of β-lactams through porin channels is influenced by the physicochemical properties of the antibiotic. asm.org For dianionic compounds like moxalactam, the penetration rate is generally slower than for monoanionic or zwitterionic compounds. asm.org However, moxalactam is among the dianionic β-lactams that show a relatively higher penetration rate through E. coli K-12 porins. asm.org
Mutations affecting porin channels can lead to reduced permeability and increased resistance. For example, mutations in the loop L3 of general porins in Enterobacteriaceae can reduce antibiotic permeability due to steric hindrance or changes in charge distribution. nih.gov The structure-activity relationships of porins like OmpF and OmpC in E. coli have been extrapolated to homologous porins in other Enterobacteriaceae, where the more cation-selective nature of OmpC-like porins can explain lower permeability to anionic β-lactams such as moxalactam. nih.gov A reduction in porin-mediated permeability can be a highly effective resistance strategy on its own, leading to a drastic increase in the minimum inhibitory concentrations (MICs) of antibiotics like moxalactam. nih.gov
Identification and Characterization of Efflux Pump Mechanisms Conferring Resistance
Efflux pumps are transport proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. researchgate.net In Gram-negative bacteria, these pumps are often tripartite systems spanning the inner and outer membranes. mdpi.com The Resistance-Nodulation-Cell Division (RND) family of efflux pumps is particularly important in conferring multidrug resistance. mdpi.com
Structural Modifications of Penicillin-Binding Proteins Leading to Reduced Affinity for this compound
A primary mechanism of resistance to β-lactam antibiotics involves alterations in the structure of penicillin-binding proteins (PBPs), the bacterial enzymes responsible for the final steps of peptidoglycan synthesis. plos.orgpurdue.edu These modifications can reduce the binding affinity of the antibiotic to its target, thereby rendering it less effective. plos.orgpurdue.edu
Moxalactam exerts its antibacterial effect by binding to and inactivating PBPs. nih.gov It exhibits a particularly high affinity for PBP-3 and PBP-7/8 in Escherichia coli K-12, and a higher affinity than benzylpenicillin for PBP-1A, -1Bs, -4, and -5/6. nih.gov Conversely, its affinity for PBP-2 is lower. nih.gov Resistance can emerge through mutations that alter the amino acid sequence of these PBPs, leading to a decreased affinity for moxalactam. researchgate.net For instance, in Clostridium perfringens, exposure to β-lactams has been shown to select for mutants with amino acid substitutions within the central penicillin-binding regions of PBPs. researchgate.net Specifically, strains resistant to penicillin G, cephalothin, and ceftriaxone (B1232239) have been found to harbor mutations in the largest PBP, CPF_2395, which appears to be a primary target. researchgate.net While direct studies on moxalactam-induced PBP mutations in all relevant pathogens are not extensively detailed in the provided results, the principle remains a well-established mechanism of resistance for β-lactams in general. plos.orgnih.gov
It's important to note that decreased affinity of PBPs is a significant resistance mechanism in Gram-positive cocci, such as methicillin-resistant Staphylococcus aureus (MRSA). plos.org While traditionally considered less common in Gram-negative rods, evidence suggests that PBP modifications can and do contribute to resistance in these organisms as well. plos.org
| Target PBP | Binding Affinity of Moxalactam | Implication of Structural Modification |
| PBP-1A, -1Bs | High | Reduced binding can lead to resistance. |
| PBP-2 | Low | Alterations may have less impact on overall moxalactam susceptibility. |
| PBP-3 | Highest | Mutations are highly likely to confer significant resistance. |
| PBP-4 | High | Modifications can diminish moxalactam's efficacy. |
| PBP-5/6 | High | Alterations can contribute to resistance. |
| PBP-7/8 | Highest | Changes in this PBP can significantly reduce susceptibility. |
This table summarizes the known binding affinities of moxalactam to various PBPs in E. coli K-12 and the potential consequences of structural changes in these proteins. nih.gov
Horizontal Gene Transfer and Evolutionary Adaptation of Bacterial Resistance to this compound
The spread of antibiotic resistance is greatly accelerated by horizontal gene transfer (HGT), a process by which bacteria exchange genetic material. lakeforest.edufrontiersin.org This allows for the rapid dissemination of resistance genes, including those encoding for β-lactamases or modified PBPs, across different bacterial species and genera. lakeforest.edumdpi.com The primary mechanisms of HGT are transformation (uptake of naked DNA), transduction (phage-mediated DNA transfer), and conjugation (transfer of genetic material via direct cell-to-cell contact). frontiersin.orgmdpi.com
The evolution of resistance is a classic example of natural selection. ox.ac.ukmdpi.com The widespread use of antibiotics creates a strong selective pressure, favoring the survival and proliferation of bacteria that have acquired resistance mechanisms. ox.ac.ukfrontiersin.org These resistant strains can then dominate the bacterial population. ox.ac.uk
In the context of moxalactam, HGT can facilitate the spread of genes encoding β-lactamases capable of hydrolyzing it, such as certain plasmid-encoded class C β-lactamases. researchgate.net Conjugation studies have demonstrated the potential for the transfer of such resistance determinants to susceptible bacterial strains. researchgate.net The presence of resistance genes on mobile genetic elements like plasmids and transposons is a major factor in the rapid evolution and spread of multidrug resistance. lakeforest.edumdpi.com
The evolutionary adaptation of bacteria to moxalactam can also involve a series of stepwise mutations. Initially, a mutation might confer a low level of resistance. Under continued antibiotic pressure, further mutations can accumulate, leading to higher levels of resistance. embopress.org This evolutionary process, driven by natural selection and facilitated by HGT, poses a significant and ongoing challenge to the long-term effectiveness of moxalactam and other antibiotics. ox.ac.ukfrontiersin.org
Chemical Approaches to Beta-Lactamase Inhibitor Development and Synergistic Interactions (Focus on the chemistry of inhibitors)
Given that β-lactamase production is a major mechanism of resistance to β-lactam antibiotics, a key strategy to overcome this is the co-administration of a β-lactamase inhibitor. mdpi.com These inhibitors are designed to neutralize the β-lactamase enzymes, thereby protecting the antibiotic from degradation. mdpi.comrsc.org
Chemically, β-lactamase inhibitors can be broadly categorized. Traditional inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) are themselves β-lactam analogues. nih.govmdpi.com They act as "suicide inhibitors" by forming a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of serine-β-lactamases (Classes A, C, and D), rendering the enzyme inactive. frontiersin.org However, these traditional inhibitors are generally not effective against metallo-β-lactamases (Class B), which utilize zinc ions in their active site. mdpi.com
More recent developments have focused on non-β-lactam inhibitors. Avibactam, for instance, is a diazabicyclooctane that lacks a β-lactam ring but can still effectively inhibit a broad spectrum of β-lactamases, including Class A, Class C, and some Class D enzymes. frontiersin.org Vaborbactam is another novel inhibitor based on a cyclic boronic acid pharmacophore, which shows potent activity against Class A and C β-lactamases. frontiersin.orgmdpi.com
The development of inhibitors for metallo-β-lactamases remains a significant challenge due to the nature of their active site. frontiersin.org Research is ongoing to design molecules that can effectively chelate the zinc ions or otherwise block the active site of these enzymes. rsc.org
The synergistic interaction between a β-lactam antibiotic and a β-lactamase inhibitor is crucial for clinical efficacy. nih.gov For example, moxalactam has been studied in combination with other antibiotics and has shown synergistic effects. researchgate.net While specific data on the synergistic interactions of moxalactam with the newer generation of β-lactamase inhibitors is not extensively covered in the search results, the principle of combination therapy is a cornerstone of modern strategies to combat antibiotic resistance. nih.gov The chemical design of these inhibitors focuses on creating molecules that can irreversibly bind to and inactivate the β-lactamase, thus allowing the partner antibiotic, such as moxalactam, to reach its PBP targets. frontiersin.org
| Beta-Lactamase Inhibitor | Chemical Class | Mechanism of Action |
| Clavulanic Acid | Oxapenam (β-lactam analogue) | Forms a covalent bond with the active site serine of serine-β-lactamases. mdpi.commdpi.com |
| Sulbactam | Penicillanic acid sulfone (β-lactam analogue) | Forms a covalent bond with the active site serine of serine-β-lactamases. nih.govmdpi.com |
| Tazobactam | Penicillanic acid sulfone (β-lactam analogue) | Forms a covalent bond with the active site serine of serine-β-lactamases. nih.govmdpi.com |
| Avibactam | Diazabicyclooctane (non-β-lactam) | Reversibly acylates the active site serine of a broad range of serine-β-lactamases. frontiersin.org |
| Vaborbactam | Cyclic Boronic Acid (non-β-lactam) | Forms a stable complex with the active site of serine-β-lactamases. frontiersin.orgmdpi.com |
Physicochemical Stability, Degradation Pathways, and Advanced Kinetic Analysis of Moxalactam Diammonium
Solid-State Chemical Stability Studies of Moxalactam Diammonium Salt
The stability of this compound in its solid form is a critical factor influencing its shelf-life and therapeutic efficacy. Research into its solid-state chemistry has revealed complex degradation mechanisms, with a particular focus on decarboxylation and the influence of its physical state.
Mechanisms of Decarboxylation in the Solid State
The solid-state degradation of this compound hydrate (B1144303) involves an initial loss of water, which is then followed by the concurrent loss of ammonia (B1221849) and carbon dioxide. purdue.eduresearchgate.net This decarboxylation process is a key degradation pathway. Studies utilizing a combination of X-ray crystallography, molecular mechanics calculations, thermogravimetric analysis, and high-pressure liquid chromatography have provided insights into this mechanism. nih.gov
The crystal structure of the diammonium salt reveals that the malonic acid amide functionality is not planar. nih.gov For the common decarboxylation mechanism to occur, this part of the molecule would need to rotate to achieve coplanarity. nih.gov It is proposed that the decarboxylation of the diammonium salt of moxalactam is preceded by desolvation. nih.gov The proposed mechanism is thought to involve a carbanion intermediate. purdue.eduresearchgate.net
Two potential explanations for the facile decarboxylation have been put forward. One is that the barrier to rotation of the malonic acid amide functionality is relatively low in the dehydrated crystals. The other possibility is that the amorphous nature of the desolvated crystals provides sufficient molecular freedom for the malonic acid amide functionality to achieve the necessary coplanar conformation for decarboxylation to proceed. nih.gov
Influence of Amorphous and Crystalline States on Chemical Degradation Kinetics
The physical state of a pharmaceutical solid, whether amorphous or crystalline, significantly impacts its chemical stability. Amorphous solids, lacking long-range molecular order, are generally more prone to chemical degradation than their crystalline counterparts. worktribe.comnih.gov This increased reactivity in the amorphous state is attributed to higher molecular mobility. biomaterials.orgnih.gov
For moxalactam, studies on freeze-dried formulations containing mannitol (B672) have demonstrated the effect of the amorphous state on stability. Annealing these amorphous systems, a process of heating and then cooling, has been shown to improve the chemical stability of moxalactam. nih.gov This improvement is linked to a reduction in molecular mobility, as measured by isothermal microcalorimetry. nih.gov Specifically, annealing at higher temperatures and for longer durations resulted in decreased molecular mobility and, consequently, improved chemical stability. nih.gov For instance, the decarboxylation rate of a sample annealed at 70°C for 8 hours was approximately 1.7 times lower than that of the unannealed control sample. nih.gov This highlights the critical role of the physical state and processing-induced disorder on the degradation kinetics of moxalactam in the solid state. researchgate.net
The following table summarizes the effect of annealing on the stability of amorphous moxalactam.
| Annealing Condition | Relative Decarboxylation Rate | Reference |
| Control (No Annealing) | 1.7x | nih.gov |
| 70°C for 8 hours | 1.0x | nih.gov |
Effects of Desolvation and Hydration on Solid-State Stability
The presence of water and solvent molecules within the crystal lattice can significantly influence the solid-state stability of pharmaceuticals. nih.govresearchgate.net In the case of this compound, which exists as a hydrate, the process of desolvation is a precursor to its chemical degradation, specifically decarboxylation. purdue.eduresearchgate.netnih.gov The loss of water from the crystal structure can lead to the formation of a less stable, potentially amorphous, state. nih.gov This desolvated form may possess greater molecular mobility, facilitating the conformational changes required for degradation reactions to occur. nih.gov
Conversely, the presence of residual water in amorphous pharmaceutical solids can also accelerate degradation. nih.gov Water can act as a plasticizer, lowering the glass transition temperature and increasing molecular mobility. nih.gov Furthermore, water can directly participate in hydrolytic degradation pathways. nih.govnih.gov Therefore, controlling the hydration and desolvation processes is crucial for maintaining the stability of solid this compound.
Degradation Kinetics and Pathways in Aqueous Solution
In aqueous environments, moxalactam undergoes degradation through several pathways, with the rate and primary mechanism being highly dependent on the pH of the solution.
Hydrolytic Cleavage of the Beta-Lactam Ring under Varying pH Conditions
The degradation of moxalactam in aqueous solution has been shown to follow pseudo-first-order kinetics. nih.govresearchgate.net A key degradation pathway is the hydrolytic cleavage of the β-lactam ring. science.govresearchgate.net The rate of this hydrolysis is significantly influenced by the pH of the solution. nih.gov
Studies investigating the pH-rate profile of moxalactam degradation have revealed that the compound is most stable in the pH range of 4.0 to 6.0. nih.govresearchgate.net Outside of this range, the degradation rate increases. The degradation is subject to both hydrogen ion (acid) and hydroxide (B78521) ion (base) catalysis. nih.gov The dissociation of the phenolic group in the side chain also influences the degradation process. nih.govresearchgate.net
The kinetics of moxalactam degradation and epimerization were studied in an aqueous solution at 37°C over a pH range of 1.0 to 11.5. nih.gov The degradation rate constant was found to be at its minimum between pH 4.0 and 6.0. nih.gov In basic conditions, the degradation rate increased with increasing pH, indicating hydroxide-ion-catalyzed degradation. lookchem.com
The following table shows the pH-dependence of the degradation rate constant for moxalactam in aqueous solution.
| pH Range | Relative Degradation Rate | Primary Catalysis | Reference |
| 1.0 - 4.0 | Increasing with decreasing pH | Hydrogen Ion | nih.gov |
| 4.0 - 6.0 | Minimum | - | nih.govresearchgate.net |
| 6.0 - 11.5 | Increasing with increasing pH | Hydroxide Ion | nih.govlookchem.com |
Oxidative Degradation Processes and Reactive Species Involvement
While hydrolysis is a major degradation pathway for β-lactam antibiotics, oxidative degradation can also contribute to their instability. Advanced oxidation processes (AOPs) involve the generation of highly reactive species, such as hydroxyl radicals (OH•), which can react with and degrade a wide range of organic compounds, including antibiotics. mdpi.comresearchgate.net
Although specific studies detailing the oxidative degradation of moxalactam by various reactive species are not extensively available in the provided search results, the general principles of AOPs can be applied. The reactivity of different species and their potential to degrade antibiotics are well-documented. For instance, sulfate (B86663) radicals (SO₄•⁻) and carbonate radicals (CO₃•⁻) are other reactive species that can be involved in oxidative degradation processes. mdpi.com The involvement and efficiency of these reactive species in degrading pharmaceuticals can be influenced by factors such as pH and the presence of other substances in the solution. mdpi.com
Further research would be needed to specifically elucidate the mechanisms and kinetics of moxalactam degradation through various oxidative pathways and to identify the specific reactive species involved and the resulting degradation products.
Identification and Structural Elucidation of Chemical Degradation Products
The degradation of Moxalactam is a multifaceted process involving several chemical transformations, primarily influenced by the surrounding environment, such as the presence of water and pH levels. The principal degradation pathways include epimerization, hydrolysis of the β-lactam ring, and decarboxylation, particularly in the solid state.
In aqueous solutions, Moxalactam undergoes simultaneous degradation and epimerization, with both processes following pseudo-first-order kinetics. nih.gov The epimerization at the C-7 side-chain chiral carbon results in the formation of R- and S-epimers. nih.govlookchem.com The rates of both degradation and epimerization are significantly dependent on the pH of the solution. The degradation is catalyzed by both hydrogen and hydroxide ions, whereas the epimerization rate is influenced by the dissociation of the side-chain carboxylic acid group in acidic conditions and by hydroxide ion catalysis in basic conditions. nih.gov
A major degradation pathway for β-lactam antibiotics, in general, is the hydrolysis of the highly strained β-lactam ring, which leads to the formation of various breakdown products such as penicilloic acid analogues. researchgate.net For this compound in the solid state, a key degradation process is decarboxylation. nih.gov Studies on the diammonium salt hydrate have shown that degradation is initiated by the loss of water (desolvation), which is then followed by the concurrent loss of ammonia and carbon dioxide. purdue.edu The proposed mechanism for this solid-state decarboxylation is thought to involve a carbanion intermediate. purdue.edu
The structural elucidation of these degradation products relies on a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) is fundamental for separating the parent compound from its degradants. nih.govnih.gov Further characterization is achieved through methods like thermogravimetric analysis (TGA) to study thermal events like desolvation and decarboxylation, and X-ray crystallography to determine the solid-state structure. nih.gov For definitive structural identification of degradation products, mass spectrometry techniques, particularly liquid chromatography coupled with mass spectrometry (LC/MS), are invaluable for providing accurate mass measurements and fragmentation data. researchgate.net
Table 1: Identified Degradation Processes and Products of Moxalactam
| Degradation Process | Influencing Factors | Resulting Products/Changes | Analytical Techniques for Identification |
| Epimerization | pH, Aqueous Solution | R- and S-epimers of Moxalactam | HPLC nih.govlookchem.com |
| Hydrolysis | pH (Acid and Base Catalysis), Aqueous Solution | Opening of the β-lactam ring, formation of penicilloic acid analogues | HPLC nih.govresearchgate.net |
| Decarboxylation | Solid State, Heat | Loss of Carbon Dioxide | Thermogravimetric Analysis (TGA), HPLC nih.govpurdue.edu |
| Desolvation & Decomposition | Solid State, Heat | Loss of water and ammonia | Thermogravimetric Analysis (TGA) purdue.edu |
Influence of Environmental Factors on Chemical Stability (e.g., Temperature, Humidity, Light)
The chemical stability of this compound is significantly impacted by environmental factors, namely temperature, humidity, and light. These factors can accelerate degradation, leading to a loss of potency and the formation of potentially undesirable products.
Temperature: Elevated temperatures increase the rate of chemical degradation. Kinetic studies performed in aqueous solutions at 37°C have demonstrated temperature-dependent degradation and epimerization. nih.gov The solid-state decarboxylation of the diammonium salt is also a thermally driven process. nih.gov To ensure stability, this compound is typically stored at reduced temperatures, such as 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years). medkoo.com While the compound is considered stable enough for shipping at ambient temperatures for short durations, prolonged exposure to heat should be avoided. medkoo.com
Humidity: Moisture is a critical factor, particularly for the solid form of this compound. The presence of water can facilitate hydrolytic reactions, such as the opening of the β-lactam ring. researchgate.netamericanpharmaceuticalreview.com Furthermore, studies have shown that the solid-state decarboxylation of this compound hydrate is preceded by desolvation, indicating that the initial loss of water molecules from the crystal lattice is a key step in its degradation pathway. nih.govpurdue.edu This highlights the compound's sensitivity to humidity, as changes in environmental moisture can affect the hydration state of the solid and subsequently its stability. d-nb.info The general recommendation is to store the compound in a dry state. medkoo.comwdh.ac.id
Light: Exposure to light can provide the energy needed to initiate photochemical degradation reactions. To mitigate this, it is recommended that this compound be stored in the dark. medkoo.com The intrinsic photostability of a drug substance must be evaluated as part of stress testing according to regulatory guidelines to determine if it is light-sensitive and requires protection from light during storage and handling. ich.org
Table 2: Summary of Environmental Factors and Their Impact on this compound Stability
| Environmental Factor | Effect on Stability | Recommended Handling/Storage |
| Temperature | Increases rates of hydrolysis, epimerization, and decarboxylation. nih.govnih.gov | Store at 0-4°C (short-term) or -20°C (long-term). medkoo.com |
| Humidity | Promotes hydrolysis and initiates solid-state degradation via desolvation. nih.govpurdue.edu | Store in a dry environment. medkoo.comwdh.ac.id |
| Light | Can induce photochemical degradation. | Store in the dark. medkoo.com |
Regulatory and Research Guidelines for Chemical Stability Assessment (e.g., ICH Q1A(R2) Framework)
The assessment of the chemical stability of a new drug substance like this compound is governed by internationally harmonized guidelines to ensure that a comprehensive data package is generated for registration applications. The primary guideline is the ICH Q1A(R2), "Stability Testing of New Drug Substances and Products." ich.orgich.orgeuropa.eu
This guideline defines the stability data package required for a registration application within the major regions of Europe, Japan, and the United States. europa.eu The core principle is to evaluate the thermal stability and, where applicable, the sensitivity to moisture of the drug substance. ich.org The framework requires data from formal stability studies conducted on at least three primary batches, which should be representative of the material to be produced at a commercial scale. ich.org The studies must evaluate attributes of the substance that are susceptible to change and could influence quality, safety, or efficacy. europa.eu This includes physical, chemical, biological, and microbiological characteristics. europa.eu The results of these studies are used to establish a re-test period for the drug substance.
Accelerated and Long-Term Chemical Stability Protocol Design
The ICH Q1A(R2) guideline specifies the design of stability studies, which includes long-term, intermediate, and accelerated testing. These protocols are designed to predict the shelf life of the substance under defined storage conditions. ich.orgeuropa.eu
Long-Term Stability Studies: These studies are intended to represent the recommended storage conditions. The testing should be conducted for a minimum of 12 months at the time of submission and should continue for a duration sufficient to cover the proposed re-test period. europa.eu
Accelerated Stability Studies: These are designed to increase the rate of chemical degradation and physical change of a drug substance. biotech-spain.com Data from these studies, which typically last for 6 months, are used to evaluate the effect of short-term excursions from the label storage conditions, such as those that might occur during shipping. europa.eunih.gov
Intermediate Stability Studies: These studies are conducted if a significant change occurs during the 6-month accelerated stability study. They are designed to provide data at a condition milder than the accelerated condition. europa.eu
The testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. europa.eueuropa.eu For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended. europa.eueuropa.eu
Table 3: ICH Q1A(R2) General Case Stability Storage Conditions
| Study Type | Storage Condition | Minimum Time Period Covered by Data at Submission |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months europa.eubiotech-spain.com |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months europa.eubiotech-spain.com |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months europa.eubiotech-spain.com |
Photostability Assessment Methodologies
The ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products," provides the framework for assessing the light sensitivity of pharmaceuticals. ich.orgich.org The testing is designed to demonstrate that light exposure does not result in unacceptable changes to the drug substance. ich.org
The assessment typically involves two main parts:
Confirmatory Testing: This is performed on at least one primary batch of the drug substance to confirm its photostability characteristics under standardized conditions. The sample is exposed to a specified amount of light from a defined source (e.g., an artificial daylight fluorescent lamp combined with a UV-A lamp or a xenon lamp). A parallel sample is protected from light (a "dark control") to separate changes due to thermal effects from those caused by light. ich.org
Development and Validation of Stability-Indicating Analytical Methods
A crucial component of any stability study is the use of a validated stability-indicating analytical method. Such a method must be capable of accurately quantifying the decrease in the amount of the active drug substance and distinguishing it from its degradation products. ich.org
The development and validation of these methods involve a process of forced degradation, also known as stress testing. biotech-spain.com In this process, the drug substance is intentionally subjected to harsh conditions that are expected to accelerate its decomposition. These conditions typically include:
Acid and Base Hydrolysis: Exposure to acidic and basic solutions across a wide pH range.
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.
Thermal Stress: Exposure to high temperatures.
Photolytic Stress: Exposure to high-intensity light.
The degradation products generated under these stress conditions are then used to develop and validate the analytical method, most commonly a high-performance liquid chromatography (HPLC) method. who.intresearchgate.net The validation process ensures that the method is specific, meaning it can produce a response for the active ingredient that is free from interference from degradation products, impurities, or other components. The method must also be proven to be accurate, precise, linear, and robust for its intended purpose.
Table 4: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl) | To generate acid-labile degradation products. |
| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (NaOH) | To generate base-labile degradation products. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) | To identify susceptibility to oxidation. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | To test for thermolytic degradation. |
| Photolytic Degradation | High-intensity UV/Visible light (as per ICH Q1B) | To test for photosensitivity and generate photolytic degradants. |
Advanced Spectroscopic and Structural Characterization of Moxalactam Diammonium
X-ray Crystallography for High-Resolution Structural Elucidation
X-ray crystallography provides the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. For Moxalactam diammonium, this technique has been pivotal in understanding its solid-state chemistry and conformational properties.
Single-Crystal X-ray Diffraction for Tautomeric and Conformational Analysis
Single-crystal X-ray diffraction has been employed to study the solid-state chemistry of this compound. nih.gov A key finding from these crystallographic studies is the conformation of the malonic acid amide functionality. The analysis of the crystal structure revealed that this specific functional group in this compound is not planar. nih.gov This non-planar arrangement is significant because the commonly accepted mechanism for the decarboxylation of such compounds involves a planar intermediate. For the reaction to proceed via this mechanism, the functional group would need to undergo considerable rotation to achieve the necessary coplanarity. nih.gov Molecular mechanics calculations suggest that the energy barrier for this rotation is relatively low in the dehydrated form of the crystal, which may facilitate the compound's facile decarboxylation. nih.gov
Time-Resolved X-ray Crystallography for Reaction Intermediate Capture
Time-resolved X-ray crystallography is a powerful technique for observing molecular structures as they change during a chemical reaction, allowing for the capture of short-lived intermediates. However, specific studies utilizing time-resolved X-ray crystallography to capture reaction intermediates of this compound have not been identified in a review of the available scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation and Molecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of molecules in solution and for studying the physical and chemical properties of atoms and their interactions. For Moxalactam, NMR studies have been crucial in elucidating its interactions with biological targets.
An NMR study was reported on the conformational changes induced in the Bacillus licheniformis β-lactamase upon interaction with moxalactam. Furthermore, NMR spectroscopy has been used to investigate the binding mechanisms of moxalactam to other enzymes, such as the New Delhi Metallo-β-lactamase-1 (NDM-1), providing insights into its mode of inhibition. acs.org
Multi-Dimensional NMR for Detailed Structural Assignment
Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are standard methods for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) resonances, which is a prerequisite for detailed structural elucidation in solution. Despite the power of these techniques, specific studies detailing the complete, sequence-specific resonance assignments for this compound using multi-dimensional NMR were not found in the surveyed literature.
Ligand-Observe NMR for Binding Site Characterization
Ligand-observe NMR methods are particularly useful for studying the interactions between a small molecule (ligand) and a large biomolecule (receptor) by observing the NMR signals of the ligand. These techniques have been applied to the parent compound, Moxalactam, to characterize its binding to target proteins.
Protein-based NMR techniques, where the protein's signals are monitored upon ligand titration, have been used to explore the inhibition mechanisms of NDM-1 by various inhibitors, including Moxalactam. acs.org Such studies can reveal the specific amino acid residues involved in the binding site and quantitatively determine binding affinities (dissociation constants). acs.org These methods provide a detailed picture of the protein-ligand interaction at the atomic level, which is critical for understanding the mechanism of action and for the rational design of new inhibitors. acs.org
Mass Spectrometry Techniques for Precise Molecular Weight and Degradant Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for the precise determination of molecular weights and the identification of unknown compounds, including degradation products.
The fundamental properties of this compound have been precisely determined.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₆N₈O₉S | medkoo.com |
| Exact Mass | 554.1543 | medkoo.com |
| Molecular Weight | 554.53 | medkoo.com |
Mass spectrometry is also a primary tool for identifying the compound in complex mixtures. For instance, matrix-assisted laser desorption ionization-time-of-flight (MALDI-TOF) mass spectrometry is used to re-identify bacterial pathogens in studies evaluating the efficacy of antibiotics like Moxalactam. nih.gov
Furthermore, MS is critical for studying the degradation of β-lactam antibiotics. The primary degradation pathway for these compounds is the hydrolysis of the central β-lactam ring, which renders the antibiotic ineffective. nih.gov This hydrolysis corresponds to a mass shift of +18 Da (the addition of a water molecule), which is readily detectable by mass spectrometry. nih.gov MS-based assays can, therefore, rapidly detect β-lactamase activity by monitoring the disappearance of the parent drug's molecular ion and the appearance of the hydrolyzed product's ion. nih.govnih.gov Studies have also used mass spectrometry to observe the covalent modification of proteins by Moxalactam, providing evidence for its mechanism of action. rsc.org While the specific degradation products of this compound under various stress conditions are not detailed in the available literature, the established MS methodologies are the standard approach for such investigations. mdpi.commdpi.com
Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis and Polymorphism
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful non-destructive tool for identifying functional groups and investigating the polymorphic forms of pharmaceutical compounds. These techniques provide a molecular fingerprint based on the vibrational modes of chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
Key functional group vibrations for β-lactam compounds are well-documented. researchgate.netnih.gov The most prominent band is typically the carbonyl (C=O) stretching vibration of the β-lactam ring, which is expected to appear at a high wavenumber, often in the range of 1750-1800 cm⁻¹, due to the ring strain. Other significant absorptions would include the amide C=O stretch, N-H stretching and bending vibrations, O-H stretching from the carboxyl group (though modified in the diammonium salt), C-O stretching, and various vibrations associated with the aromatic and tetrazole rings. vscht.czspecac.com The presence of the ammonium (B1175870) ions (NH₄⁺) would introduce characteristic N-H stretching and bending vibrations.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be effectively studied using FTIR. Different polymorphs will exhibit distinct FTIR spectra due to differences in their crystal lattice and intermolecular interactions, leading to shifts in peak positions and changes in peak shapes and intensities.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing aqueous samples and non-polar bonds. optica.orgnih.gov Similar to FTIR, a Raman spectrum of this compound would display a unique pattern of peaks corresponding to its molecular vibrations. tandfonline.com
Characteristic Raman bands for cephalosporin (B10832234) antibiotics have been identified, which can be extrapolated to Moxalactam. nih.gov For instance, specific peaks related to the β-lactam ring, aromatic rings, and other functional groups would be present. acs.org Raman spectroscopy is also a valuable tool for polymorphism screening, as different crystalline forms will produce distinct Raman spectra. The subtle changes in molecular conformation and crystal packing in different polymorphs can be detected through shifts in the Raman scattering peaks.
Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| β-Lactam C=O Stretch | 1750 - 1800 | Strong |
| Amide C=O Stretch | 1650 - 1680 | Medium |
| Carboxylate (COO⁻) Stretch | 1550 - 1610 | Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Strong |
| N-H Stretch (Ammonium) | 3000 - 3300 | Medium |
| C-O Stretch | 1000 - 1300 | Medium |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior and Solid-State Transitions
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing the thermal stability and solid-state transitions of pharmaceutical compounds. nih.gov
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, particularly if it exists as a hydrate (B1144303), the TGA thermogram would reveal distinct mass loss steps corresponding to different thermal events.
Based on studies of the diammonium salt of Moxalactam hydrate, the initial mass loss is attributed to the loss of water of hydration. This is a common first step in the thermal decomposition of hydrated cephalosporins. nih.govnih.gov This would be followed by a more significant mass loss at higher temperatures, corresponding to the decomposition of the molecule itself. It has been proposed that this degradation involves the simultaneous loss of ammonia (B1221849) (from the diammonium salt) and carbon dioxide (from decarboxylation). nih.gov
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting thermogram provides information on thermal events such as melting, crystallization, and solid-state transitions. atascientific.com.aunews-medical.net
For this compound hydrate, the DSC curve would be expected to show an initial endothermic peak corresponding to the dehydration process, which would correlate with the initial mass loss observed in TGA. researchgate.netresearchgate.net Following dehydration, further heating would lead to endothermic or exothermic peaks associated with the decomposition of the anhydrous compound. The nature of these peaks (endothermic or exothermic) provides insight into the energetics of the decomposition process. mdpi.com DSC is also a primary tool for studying polymorphism, as different polymorphs will have distinct melting points and enthalpies of fusion. umich.edunih.gov
Interactive Data Table: Expected Thermal Analysis Data for this compound Hydrate
| Thermal Event | Technique | Expected Temperature Range (°C) | Observation |
| Dehydration | TGA | 50 - 150 | Mass loss corresponding to water molecules |
| Dehydration | DSC | 50 - 150 | Endothermic peak |
| Decomposition | TGA | > 150 | Significant mass loss (loss of NH₃, CO₂) |
| Decomposition | DSC | > 150 | Endothermic/Exothermic peaks |
High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors for Purity and Degradation Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for the determination of purity, assay, and the monitoring of degradation products. mdpi.comnih.gov The development of a stability-indicating HPLC method is crucial for ensuring the quality and shelf-life of this compound.
A typical stability-indicating HPLC method for a β-lactam antibiotic would employ a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. asm.orgmdpi.comresearchgate.net Gradient elution is often used to achieve optimal separation of the parent drug from its potential impurities and degradation products. nih.gov
For Moxalactam, a key consideration is the separation of its diastereomers, as the molecule contains chiral centers. The mobile phase composition and pH would be critical parameters to optimize for achieving the desired resolution. Detection is commonly performed using a UV detector, as the chromophores in the Moxalactam structure allow for sensitive detection at specific wavelengths. wisdomlib.org
Forced degradation studies are an integral part of developing a stability-indicating method. ekb.egnih.gov These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. researchgate.netjapsonline.com The HPLC method must be able to separate the intact drug from all significant degradation products. cofc.edu Advanced detectors, such as mass spectrometry (LC-MS), can be coupled with HPLC to aid in the identification and structural elucidation of these degradation products. mdpi.com
Interactive Data Table: Illustrative HPLC Method Parameters for Moxalactam Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |
| Injection Volume | 10 - 20 µL |
Environmental Chemistry and Abiotic/biotic Fate of Moxalactam Diammonium
Pathways of Moxalactam Diammonium Introduction into Aquatic and Terrestrial Environments
This compound, like many pharmaceuticals, primarily enters the environment through human and veterinary use. frontiersin.org After administration, a significant portion of the drug can be excreted unchanged or as metabolites in urine and feces. frontiersin.org These waste products are then channeled into wastewater systems.
Wastewater treatment plants (WWTPs) are a major conduit for the introduction of antibiotics into aquatic environments. While these facilities are designed to remove conventional pollutants, they are often not equipped to completely eliminate complex pharmaceutical molecules like Moxalactam. academicjournals.org Consequently, treated effluent discharged into rivers and other surface waters can contain measurable concentrations of the antibiotic and its transformation products. frontiersin.org
Another significant pathway is the application of biosolids and animal manure as fertilizers in agriculture. nih.gov If Moxalactam is used in livestock, its residues can be present in the manure. When this manure is spread on agricultural fields, the compound can be introduced into terrestrial environments. From the soil, it has the potential to leach into groundwater or be carried into surface waters via runoff. nih.gov Improper disposal of unused or expired medications also contributes to environmental contamination.
Abiotic Transformation Processes in Natural Systems
Once in the environment, this compound is subject to various non-biological degradation processes. These abiotic transformations, primarily photochemical degradation and hydrolysis, play a role in its environmental persistence.
Photochemical degradation, or photolysis, is a process where light energy drives chemical reactions that can break down organic compounds. For many pharmaceuticals present in sunlit surface waters, this can be a significant degradation pathway. researchgate.net The rate and extent of photolysis are dependent on factors such as the light absorption properties of the molecule, the intensity of solar radiation, and the presence of other substances in the water that can act as photosensitizers. researchgate.net
While specific studies on the photochemical degradation of Moxalactam in environmental matrices are limited, β-lactam antibiotics, in general, are known to be susceptible to photolytic degradation. nih.gov The β-lactam ring, a core structural feature of Moxalactam, can be cleaved by the energy from sunlight, leading to the formation of various transformation products. nih.gov The effectiveness of this process in natural waters can be influenced by the presence of dissolved organic matter and nitrate (B79036) ions, which can either enhance or inhibit photodegradation rates.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The β-lactam ring of Moxalactam is inherently strained and susceptible to hydrolysis, which leads to the opening of the ring and inactivation of the antibiotic's antibacterial properties. nih.gov The rate of hydrolysis is significantly influenced by pH and temperature.
A detailed study on the kinetics of Moxalactam degradation in aqueous solutions found that its degradation is subject to both hydrogen ion (acid) and hydroxide (B78521) ion (base) catalysis. The degradation rate is at its minimum between pH 4.0 and 6.0. This suggests that in neutral to slightly alkaline environmental waters, hydrolysis could be a significant degradation pathway. The study also investigated the epimerization of Moxalactam, a process where the stereochemistry at a chiral center is inverted, and found that this process also occurs under various pH conditions.
Table 1: pH-Degradation Rate Profile of Moxalactam
| pH | Degradation Rate Constant (k) |
|---|---|
| < 4.0 | Increases with decreasing pH |
| 4.0 - 6.0 | Minimum degradation rate |
This table is a qualitative representation based on the description of the pH-degradation rate profile.
Redox transformations, involving the transfer of electrons, are another potential abiotic degradation pathway in the environment, particularly in sediments and soils where varying redox conditions exist. These reactions are mediated by naturally occurring oxidizing and reducing agents. However, specific research on the redox transformations of Moxalactam in environmental matrices is currently lacking.
Biotransformation and Microbial Degradation in Environmental Compartments
The transformation and degradation of this compound by microorganisms are critical processes that determine its ultimate fate and persistence in the environment. Environmental microorganisms possess a diverse array of enzymes that can break down complex organic molecules. mdpi.com
The primary mechanism of microbial resistance to β-lactam antibiotics in clinical settings is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring. nih.gov It is plausible that environmental bacteria also possess these or similar enzymes that can initiate the degradation of Moxalactam. The initial step in the microbial degradation of Moxalactam is likely the opening of the β-lactam ring, leading to the formation of a penicilloic acid-like derivative. nih.gov
Following the initial hydrolysis, further degradation of the molecule can occur, breaking it down into smaller, less complex compounds. The specific metabolites and the complete degradation pathway of Moxalactam by environmental microorganisms have not been extensively studied. However, research on other β-lactam antibiotics, such as amoxicillin, has identified several degradation products in environmental samples, including penicilloic acid and diketopiperazines. ijraset.com It is anticipated that Moxalactam would undergo a similar, albeit distinct, degradation pathway resulting in a variety of transformation products.
Environmental microorganisms, including bacteria and fungi, play a crucial role in the biotransformation of xenobiotic compounds (foreign chemicals) like Moxalactam. frontiersin.org In both aquatic and terrestrial ecosystems, a diverse community of microbes is exposed to contaminants and can adapt to utilize them as a source of carbon and energy or transform them through co-metabolism. academicjournals.org
Fungi, in particular, are known for their powerful extracellular enzymes, such as laccases and peroxidases, which have a broad substrate specificity and can degrade a wide range of persistent organic pollutants. frontiersin.org These enzymes can initiate the degradation of complex molecules like Moxalactam, making them more amenable to further breakdown by other microorganisms. hesiglobal.org
Soil bacteria, such as species from the genera Pseudomonas and Bacillus, are well-known for their ability to degrade a vast array of organic compounds. These bacteria can possess the genetic information for enzymes capable of cleaving the β-lactam ring and metabolizing the resulting products. The rate and extent of microbial degradation of Moxalactam in the environment will depend on a variety of factors, including the composition and activity of the microbial community, the availability of other nutrients, temperature, pH, and the concentration of the antibiotic itself. High concentrations of antibiotics can be toxic to some microorganisms, potentially inhibiting their degradation.
Sorption, Leaching, and Mobility in Soil and Sediment Systems
Cephalosporins, as a class, generally exhibit low octanol-water partition coefficient (Kow) values, indicating a hydrophilic nature. frontiersin.org This characteristic suggests a lower tendency for these compounds to adsorb to soil and sediment particles, which are predominantly lipophilic. Consequently, this compound is anticipated to have a high potential for mobility in the soil column.
Studies on other cephalosporins support this expectation. For example, research on cefquinome, a fourth-generation cephalosporin (B10832234), demonstrated weak adsorption to soil, with approximately 60% of the compound migrating from the soil to the aquatic environment. frontiersin.org This suggests that a significant portion of this compound introduced into the soil environment could be transported into groundwater and surface water through leaching and runoff. The primary mechanism for the degradation of beta-lactam antibiotics like cephalosporins in soil is attributed to biodegradation by the soil microflora. plos.org
The extent of sorption and leaching is influenced by various soil properties, including organic matter content, clay content, pH, and cation exchange capacity. Soils with higher organic matter and clay content may exhibit a greater capacity to adsorb cephalosporins, thereby reducing their mobility. However, the inherent hydrophilicity of the moxalactam molecule likely limits the extent of this interaction.
The potential for high mobility of this compound raises concerns about the contamination of water resources. Once in the aquatic environment, its persistence and potential effects on non-target organisms become a significant consideration.
Table 1: Expected Sorption and Mobility Characteristics of this compound Based on General Cephalosporin Properties
| Parameter | Expected Value/Characteristic | Implication for Environmental Mobility |
| Soil Sorption Coefficient (Kd) | Low (Specific data unavailable) | High potential for leaching |
| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | Low (Specific data unavailable) | Weak adsorption to soil organic matter |
| Octanol-Water Partition Coefficient (Kow) | Low | Hydrophilic nature, favoring the aqueous phase |
| Overall Mobility Potential | High | Significant potential for transport to ground and surface water |
Formation and Chemical Nature of Environmental Transformation Products
The environmental transformation of this compound, like other β-lactam antibiotics, is primarily driven by abiotic and biotic degradation processes. These processes lead to the formation of various transformation products, which may have different chemical properties and biological activities compared to the parent compound.
Abiotic Degradation:
The principal abiotic degradation pathway for this compound is the hydrolysis of the β-lactam ring. frontiersin.org This reaction can be catalyzed by changes in pH and temperature. The four-membered β-lactam ring is inherently strained and susceptible to nucleophilic attack by water, leading to its opening and the formation of inactive penicilloic acid-like structures.
Photodegradation can also contribute to the transformation of cephalosporins in the environment, particularly in surface waters exposed to sunlight. nih.gov The extent of photodegradation is dependent on the specific chemical structure of the cephalosporin and the presence of photosensitizing agents in the water. nih.gov
Biotic Degradation:
Microbial activity in soil and sediment plays a crucial role in the degradation of cephalosporins. plos.orgcore.ac.uk Bacteria possessing β-lactamase enzymes can efficiently hydrolyze the β-lactam ring, rendering the antibiotic inactive. nih.gov This enzymatic degradation is a significant pathway for the removal of this compound from the environment.
Studies on the hydrolysis of moxalactam by the L1 metallo-β-lactamase have shown that the degradation process can involve the loss of the R2 side group at the C-3 position of the cephem nucleus. nih.gov This indicates that in addition to the opening of the β-lactam ring, cleavage of side chains can also occur, leading to a variety of transformation products.
The degradation of cephalosporins in sediment can occur under both aerobic and anaerobic conditions, with biodegradation being the primary elimination process. nih.gov The rate of degradation is generally faster in oxic sediments compared to anoxic sediments. nih.gov
Identified and Potential Transformation Products:
While a comprehensive profile of the environmental transformation products of this compound is not available, based on the known degradation pathways of cephalosporins, the following types of products can be anticipated:
Hydrolysis Products: The primary products will likely result from the cleavage of the β-lactam ring.
Decarboxylation Products: Further degradation may involve the loss of carboxyl groups.
Side-Chain Cleavage Products: As evidenced by enzymatic studies, the side chains of the moxalactam molecule can be cleaved, leading to smaller, more polar molecules. nih.gov
Further research is necessary to fully identify and characterize the environmental transformation products of this compound and to assess their potential toxicity and persistence in the environment. nih.gov
Table 2: Summary of Potential Environmental Transformation Pathways and Products of this compound
| Transformation Pathway | Description | Potential Transformation Products |
| Abiotic Hydrolysis | Cleavage of the β-lactam ring by water, influenced by pH and temperature. | Moxalactam penicilloic acid derivatives |
| Photodegradation | Transformation induced by sunlight, primarily in surface waters. | Various smaller, oxidized molecules (specific products unknown) |
| Biotic Degradation (Enzymatic Hydrolysis) | Cleavage of the β-lactam ring by β-lactamase enzymes produced by microorganisms. | Moxalactam penicilloic acid derivatives |
| Side-Chain Cleavage | Enzymatic or chemical cleavage of the side chains attached to the cephem nucleus. | Products resulting from the loss of the R1 and/or R2 side groups |
Theoretical and Computational Chemistry Approaches in Moxalactam Diammonium Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules like Moxalactam. cellmolbiol.orgprinceton.edu These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. cellmolbiol.org For Moxalactam, this approach can reveal critical information about its reactivity, which is central to its antibiotic function.
The key to the antibacterial action of β-lactam antibiotics is the strained four-membered β-lactam ring. nih.gov DFT calculations can be used to quantify this ring strain by analyzing bond lengths, bond angles, and vibrational frequencies. Furthermore, these calculations can map the molecular electrostatic potential (MEP) onto the electron density surface. nih.gov For Moxalactam, an MEP surface would likely show a region of high positive potential centered on the carbonyl carbon of the β-lactam ring, identifying it as the primary site for nucleophilic attack by penicillin-binding proteins (PBPs). nih.gov
Frontier Molecular Orbital (FMO) theory, another quantum chemical concept, helps predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. For Moxalactam, the LUMO is expected to be localized on the β-lactam ring, specifically the C=O bond, indicating its susceptibility to nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO can provide a measure of the molecule's chemical stability. A smaller energy gap generally implies higher reactivity.
| Quantum Chemical Method | Application to Moxalactam Diammonium | Predicted Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. | Accurate 3D structure, bond strain in the β-lactam ring, atomic charges. |
| Molecular Electrostatic Potential (MEP) | Mapping electrostatic potential on the electron density surface. | Identification of electrophilic (β-lactam carbonyl carbon) and nucleophilic sites. nih.gov |
| Frontier Molecular Orbital (FMO) Analysis | Calculation of HOMO and LUMO energies and distributions. | Prediction of reactivity, stability, and the site of nucleophilic attack. nih.gov |
| Natural Bond Orbital (NBO) Analysis | Study of charge transfer and intramolecular interactions. | Understanding the stability conferred by delocalization and hyperconjugative interactions. cellmolbiol.org |
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanics provides detailed electronic information, it is computationally expensive for large systems or long timescales. smu.edu Molecular mechanics (MM) offers a more efficient alternative by using classical physics (force fields) to model the energy of a molecule as a function of its geometry. smu.edu This approach is ideal for exploring the vast conformational landscape of a flexible molecule like Moxalactam, which has several rotatable bonds in its side chains.
Molecular dynamics (MD) simulations use these force fields to simulate the movement of atoms over time by solving Newton's equations of motion. smu.eduudel.edu An MD simulation of Moxalactam in a solvent (typically water) can reveal how the molecule flexes, rotates, and interacts with its environment. This is crucial for understanding how the conformation of its R1 (carboxy(4-hydroxyphenyl)acetyl) and R2 (1-methyl-1H-tetrazol-5-yl)thio]methyl) side chains might influence its binding to target proteins. Enhanced sampling techniques can be combined with MD to more efficiently explore rare conformational events that might be functionally important. nih.govresearchgate.net
The therapeutic action of Moxalactam stems from its ability to inhibit bacterial penicillin-binding proteins (PBPs), which are essential enzymes for cell wall synthesis. nih.govdrugbank.com Computational docking is a method used to predict the preferred binding orientation of a ligand (Moxalactam) to its protein target (PBP). emerginginvestigators.org Experimental studies have confirmed that Moxalactam has a high affinity for several PBPs in Escherichia coli. nih.gov A docking study would involve placing the Moxalactam molecule into the active site of a PBP and scoring different poses based on factors like shape complementarity and intermolecular forces. rsc.orgresearchgate.net
Following docking, molecular dynamics simulations of the Moxalactam-PBP complex are essential for refining the binding pose and assessing its stability. rsc.orgnih.gov An MD simulation can reveal:
Stability of the Complex: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein over time, the stability of the binding pose can be evaluated. A stable complex will show minimal deviation from its initial docked conformation. nih.gov
Key Interactions: The simulation trajectory can be analyzed to identify persistent hydrogen bonds, hydrophobic interactions, and salt bridges between Moxalactam and PBP residues. nih.gov For example, the carboxyl group on Moxalactam's R1 side chain is likely to form key hydrogen bonds or ionic interactions within the PBP active site.
Conformational Changes: MD simulations can show how the protein and ligand adapt to each other upon binding. The flexibility of certain loops in the PBP active site can be crucial for accommodating the antibiotic. elifesciences.org
These simulations provide a dynamic picture of the molecular recognition process, explaining the basis of Moxalactam's affinity and specificity for its targets. nih.govnih.gov
Biochemical processes occur in an aqueous environment, and the solvent can significantly influence a molecule's structure, conformation, and interactions. ucsb.edu Computational studies must account for these solvent effects. There are two main approaches to modeling solvents. ucsb.edu
Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box along with the solute (Moxalactam). This method is the most realistic as it captures specific solute-solvent interactions, such as hydrogen bonding. ucsb.edu However, it is computationally very demanding due to the large number of atoms involved.
Implicit Solvent Models: These models represent the solvent as a continuous medium with a given dielectric constant, rather than as individual molecules. This "continuum" surrounds the solute and accounts for the average electrostatic effect of the solvent. ucsb.edu Implicit models are much faster and are often used in quantum chemical calculations and initial docking stages, though they cannot describe specific hydrogen bonds with the solvent. cas.cz
For Moxalactam, a polar and charged molecule, solvation is critical. A hybrid approach, where a few explicit water molecules are placed in key positions (e.g., around carboxyl groups) and surrounded by an implicit solvent continuum, can offer a balance between accuracy and computational cost. cas.cz The choice of solvent model can significantly impact the predicted conformational preferences and binding energies. cas.czresearchgate.net
In Silico Prediction of Degradation Pathways and Reaction Mechanisms
The chemical stability of an antibiotic is a critical factor in its efficacy and shelf-life. The β-lactam ring in Moxalactam is susceptible to hydrolysis, which inactivates the drug. nih.gov In silico degradation prediction tools can forecast the likely degradation products of a drug under various stress conditions (e.g., changes in pH, temperature, or exposure to light or oxidizing agents). nih.govresearchgate.net
Software platforms like Zeneth use a knowledge base of known chemical reactions and transformation rules to predict potential degradation pathways. lhasalimited.orgscribd.comresearchgate.net When the structure of Moxalactam is input, such a system would identify the strained β-lactam ring as a primary site of lability. It would predict that hydrolysis would open this ring to form an inactive penicilloic acid-like derivative. Other potential degradation sites, such as the ester-like linkage in the oxacephem core, could also be identified. These predictions can guide the development of stable formulations and appropriate storage conditions. researchgate.net
Computational Screening and Design of Novel this compound Analogs with Desired Properties
Computational chemistry is a cornerstone of modern drug design, enabling the virtual screening of large chemical libraries and the rational design of new molecules with improved properties. mdpi.com Starting with the Moxalactam scaffold, computational methods can be used to design novel analogs with goals such as:
Enhanced PBP Binding Affinity: By modifying the R1 and R2 side chains, it may be possible to create new interactions with the target PBP, leading to tighter binding.
Improved Stability: Modifications could be made to the core structure to reduce the reactivity of the β-lactam ring, potentially increasing its resistance to β-lactamase enzymes.
Broader Spectrum of Activity: Analogs could be designed to effectively target PBPs from a wider range of bacterial species, including resistant strains.
The process often involves creating a virtual library of Moxalactam analogs and then using high-throughput docking to screen them against the target PBP. The most promising candidates can then be subjected to more rigorous MD simulations and binding free energy calculations (e.g., MM/GBSA) to better estimate their binding affinity before committing to chemical synthesis.
QSAR and QSPR Studies for Structure-Function Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov
A QSAR study on Moxalactam analogs would involve several steps:
Data Set Collection: A series of Moxalactam derivatives with experimentally measured antibacterial activity (e.g., Minimum Inhibitory Concentration, MIC) would be compiled. mdpi.com
Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields). nih.gov
Model Building: Statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed biological activity. mdpi.comnih.gov
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov
Future Research Directions and Emerging Paradigms in Moxalactam Diammonium Chemistry
Development of Advanced and Stereoselective Synthetic Methodologies
The synthesis of β-lactam derivatives is a field of intense research due to the therapeutic importance of this class of molecules. researchgate.netrsc.org Future efforts concerning Moxalactam will likely concentrate on developing more efficient and stereoselective synthetic routes. The core structure of Moxalactam, with its multiple stereocenters, presents a considerable synthetic challenge. Advanced methodologies such as asymmetric catalysis, including bimetallic synergistic catalysis and the use of mechanically interlocked molecules to transfer chirality, are promising areas for exploration. researchgate.net
| Synthetic Strategy | Potential Advantage for Moxalactam Synthesis | Key Research Focus |
| Asymmetric Catalysis | Precise control over stereochemistry, leading to pure enantiomers and diastereomers. | Development of novel chiral ligands and catalysts specific for the oxacephem core. |
| Cascade Reactions | Increased efficiency by combining multiple synthetic steps into a single operation. | Designing precursors that can undergo programmed cyclization and functionalization sequences. |
| Metal-Catalyzed Cyclizations | Formation of the core ring structure with high selectivity and yield. | Exploring various transition metals (e.g., Rhodium, Palladium, Copper) to optimize ring closure. |
| Biocatalysis | Use of enzymes to perform specific stereoselective transformations under mild conditions. | Identifying or engineering enzymes capable of acting on Moxalactam precursors. |
Deeper Mechanistic Insights into Beta-Lactamase Resistance and Inactivation
Moxalactam exhibits remarkable stability against many β-lactamase enzymes, which are the primary cause of resistance to β-lactam antibiotics. nih.govnih.gov It is known to be a potent inactivator of most cephalosporinases produced by gram-negative bacteria, acting as a "suicide substrate." nih.gov The process involves a time-dependent, progressive inactivation of the enzyme. nih.gov
Future research must delve deeper into the molecular intricacies of this inactivation process. High-resolution structural studies, such as cryo-electron microscopy and X-ray crystallography of Moxalactam-β-lactamase covalent complexes, could provide atomic-level snapshots of the binding and inactivation events. Computational modeling and molecular dynamics simulations can complement these experimental approaches to map the entire reaction pathway, identify key amino acid interactions, and understand the electronic changes that lead to irreversible enzyme inhibition. A comparative analysis of its interaction with different classes of β-lactamases (Classes A, C, and D) will be crucial to understanding its spectrum of activity and the molecular basis of any observed resistance. mdpi.com
| Research Area | Objective | Expected Outcome |
| Structural Biology | Determine the 3D structure of Moxalactam bound to various β-lactamases. | Precise understanding of binding modes and the structural basis of inactivation. |
| Enzyme Kinetics | Analyze the kinetics of inactivation against a wider range of modern, clinically relevant β-lactamases. | Quantitative data on the efficiency and rate of enzyme inhibition. |
| Computational Chemistry | Simulate the docking and reaction mechanism of Moxalactam with β-lactamases. | Prediction of binding affinities and identification of key residues involved in resistance. |
| Molecular Biology | Investigate mutations in β-lactamase genes that confer resistance to Moxalactam. | Elucidation of resistance pathways and potential for developing next-generation inhibitors. |
Identification and Validation of New Molecular Targets for Antimicrobial Action
The primary mechanism of action for β-lactam antibiotics is the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. nih.gov However, the vast chemical space of β-lactam structures suggests they may interact with other cellular targets. Future research should aim to identify and validate non-traditional molecular targets for Moxalactam. This exploration could reveal novel mechanisms of antimicrobial action and provide pathways to combat resistance that arises from PBP alterations.
Potential alternative targets include enzymes involved in other critical bacterial pathways, such as virulence factor expression, quorum sensing, or plasmid segregation. mdpi.comdoaj.org The versatility of the electrophilic β-lactam ring makes it a candidate for inhibiting various enzyme classes beyond transpeptidases. mdpi.com Techniques like affinity chromatography, activity-based protein profiling (ABPP), and chemoproteomics can be employed to "fish" for Moxalactam-binding proteins in bacterial lysates, leading to the identification of previously unknown targets. Validating these new targets would involve genetic and biochemical studies to confirm their role in the antibiotic's bactericidal or bacteriostatic effects.
Innovative Strategies for Environmental Persistence Mitigation and Remediation
The release of antibiotics into the environment is a growing concern, as it can contribute to the selection and spread of antibiotic resistance. researchgate.net The environmental fate of Moxalactam, including its persistence, degradation pathways, and potential for ecotoxicity, is an area requiring significant future investigation. Research is needed to understand its stability in various environmental compartments like soil and water. nih.gov
Innovative strategies for mitigating its environmental impact could focus on two main areas: designing "greener" antibiotics and developing effective remediation technologies. The concept of creating environmentally degradable antibiotics involves modifying the Moxalactam structure to include functionalities that are susceptible to hydrolysis or biodegradation after excretion, without compromising therapeutic efficacy. nih.gov For remediation, advanced oxidation processes, bioremediation using specialized microbial consortia, and adsorption onto novel materials are promising avenues for removing Moxalactam residues from wastewater and aquatic environments. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Chemical and Biochemical Discovery
| AI/ML Application | Specific Goal for Moxalactam Research | Potential Impact |
| Predictive Modeling | Predict the antibacterial spectrum and potency of new Moxalactam analogs against resistant pathogens. | Accelerate the identification of lead compounds for synthesis and testing. |
| Generative Design | Design novel oxacephem scaffolds with desired properties (e.g., enhanced stability, oral bioavailability). | Creation of "new-to-nature" antibiotics that bypass existing resistance mechanisms. |
| Mechanism of Action Analysis | Analyze phenotypic data from bacteria treated with Moxalactam to uncover novel mechanisms of action. | Deeper understanding of the drug's biological effects and identification of new targets. |
| Resistance Prediction | Predict the likelihood of resistance development to new Moxalactam derivatives based on bacterial genomic data. | Guide the design of more durable and resistance-resilient antibiotics. |
Q & A
Q. What is the standard protocol for synthesizing and isolating moxalactam diammonium with a 1:1 R/S isomer ratio?
this compound salt exists predominantly as the R isomer in its pure form, but clinical formulations require a 1:1 R/S isomer mixture. To achieve this, dissolve the diammonium salt in 0.04 M HCl and allow the solution to react for 1.5–2 hours at room temperature. This acid-catalyzed isomerization equilibrates the R and S isomers . Validate the isomer ratio using high-performance liquid chromatography (HPLC) with a Chromegabond C18 column and a mobile phase of 0.05–0.1 M ammonium acetate with 6% methanol. Retention times for R and S isomers are distinct (k’ = ~4.5 and ~7.0, respectively) .
Q. What analytical methods are recommended for assessing this compound purity and stability?
- HPLC : Use UV detection at 271 nm to quantify isomers and degradation products. Ensure samples are analyzed within 4 hours of dissolution to prevent degradation .
- Iodometric Assay : Measures β-lactam ring integrity via iodine titration after alkaline hydrolysis. Note: This method is not stability-indicating, as degradation products (e.g., decarboxylated moxalactam) retain β-lactam activity .
- Stability Testing : Store samples in pH 6 potassium phosphate buffer to mimic physiological conditions and monitor isomer ratios over time .
Advanced Research Questions
Q. How can conflicting data on moxalactam’s efficacy against ESBL-producing bacteria be reconciled?
A 2018 study analyzing 3,242 clinical isolates found no significant difference in moxalactam sensitivity between ESBL-producing and non-ESBL-producing bacteria (p > 0.05), contradicting earlier claims . To resolve contradictions:
- Conduct meta-analyses of susceptibility data across diverse bacterial collections.
- Use the PICO framework to standardize study populations (e.g., carbapenem-resistant vs. carbapenem-sensitive strains) and outcomes (e.g., MIC90 values) .
- Account for confounding variables like metallo-β-lactamase (MBL) production, which is more prevalent in non-ESBL strains (p < 0.001) and may influence resistance profiles .
Q. What experimental designs are optimal for studying moxalactam resistance mechanisms in hospital-acquired infections?
- Longitudinal Surveillance : Track resistance trends in hospital settings using CLSI guidelines. For example, large teaching hospitals showed rising moxalactam resistance from 1980–1984, likely due to selective pressure from extended-spectrum cephalosporin use .
- Mechanistic Studies : Combine whole-genome sequencing (for β-lactamase gene identification) and enzyme inhibition assays (e.g., clavulanic acid for ESBL confirmation) .
- In Vitro Models : Simulate clinical dosing regimens in pharmacokinetic/pharmacodynamic (PK/PD) models to assess resistance emergence under subtherapeutic concentrations .
Q. How can isomer-specific activity of moxalactam be evaluated in antimicrobial susceptibility testing (AST)?
- Isomer Separation : Use preparative HPLC to isolate R and S isomers from clinical-grade moxalactam .
- Broth Microdilution : Test each isomer against reference strains (e.g., E. coli ATCC 25922) in cation-adjusted Mueller-Hinton broth with 2–5% lysed horse blood (CLSI M07 protocol) .
- Statistical Analysis : Apply ANOVA to compare MIC distributions between isomers, adjusting for inter-lab variability using CLSI quality control ranges .
Methodological Considerations
Q. How should researchers address discrepancies in β-lactamase inhibition studies involving moxalactam?
- Standardize β-Lactamase Sources : Use purified enzymes (e.g., TEM-1, SHV-1) from repositories like the NIH Antimicrobial Resistance Isolate Bank.
- Kinetic Assays : Measure inhibition constants (Ki) via spectrophotometric methods (e.g., nitrocefin hydrolysis inhibition) and compare with clavulanic acid or tazobactam controls .
- Report Confounders : Document pH, temperature, and pre-incubation times, as these affect moxalactam’s stability and inhibitory activity .
Q. What guidelines ensure reproducibility in moxalactam stability studies?
- Storage Conditions : Store lyophilized this compound at -20°C in desiccated containers to prevent hydrolysis.
- Buffering : Use 0.1 M ammonium acetate (pH 6.0) for dissolution to mirror physiological pH and minimize isomer interconversion .
- Replication : Adopt a Latin square design for stability testing (e.g., three replicates per timepoint) to control for environmental variability .
Data Interpretation Frameworks
How can the FINER criteria improve research questions on moxalactam’s therapeutic potential?
- Feasible : Prioritize studies with accessible strain collections (e.g., NNIS or SENTRY surveillance networks) .
- Novel : Investigate understudied applications, such as moxalactam’s synergy with β-lactamase inhibitors in MBL-producing strains .
- Ethical : Use animal models (e.g., neutropenic murine thigh infection) only after in vitro efficacy is established .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
